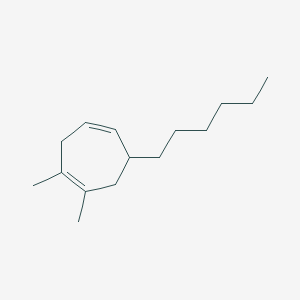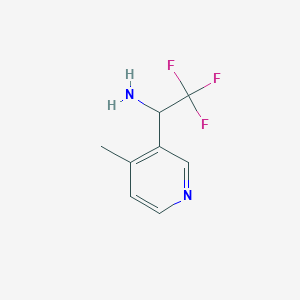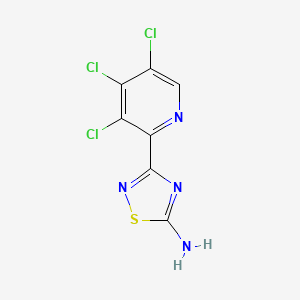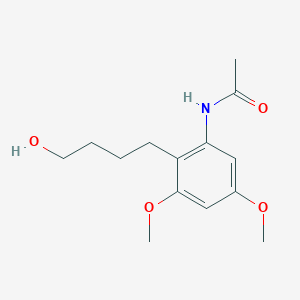
3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene is an organic compound belonging to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two 4-chlorophenyl groups attached to the 3 and 4 positions of the dihydrothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 3,4-dibromo-2,5-dichlorothiophene with arylboronic acids in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium phosphate (K3PO4). The reaction is typically carried out in an inert atmosphere, such as argon, and under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki cross-coupling reaction is a scalable and efficient method that can be adapted for industrial use. The use of readily available starting materials and the mild reaction conditions make this method suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydrothiophene derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Substituted thiophenes with various functional groups.
Aplicaciones Científicas De Investigación
3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene has several applications in scientific research:
Materials Science: The compound’s extended conjugation makes it a candidate for use in nonlinear optical materials.
Pharmaceuticals: Its structural features may be explored for potential biological activities and drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene depends on its specific application. In materials science, its nonlinear optical properties are attributed to the extended conjugation and the presence of electron-donating and electron-withdrawing groups. In pharmaceuticals, the compound’s biological activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene
- 3,4-Bis(4-fluorophenyl)-2,5-dihydrothiophene
- 3,4-Bis(4-bromophenyl)-2,5-dihydrothiophene
Uniqueness
3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and properties. The electron-withdrawing nature of the chlorine atoms can affect the compound’s electronic structure, making it distinct from its methyl, fluoro, and bromo analogs.
Propiedades
Número CAS |
951384-58-0 |
|---|---|
Fórmula molecular |
C16H12Cl2S |
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
3,4-bis(4-chlorophenyl)-2,5-dihydrothiophene |
InChI |
InChI=1S/C16H12Cl2S/c17-13-5-1-11(2-6-13)15-9-19-10-16(15)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
Clave InChI |
MWFWSQJYGNKJPN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(CS1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, N4-(4-bromo-2-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12633053.png)

![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)
![N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide](/img/structure/B12633072.png)


![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine](/img/structure/B12633092.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12633099.png)



![[3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate](/img/structure/B12633110.png)

![(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12633129.png)
